

# Application Notes and Protocols for Studying gp130-Mediated Signal Transduction with SC144

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## Compound of Interest

Compound Name: SC144

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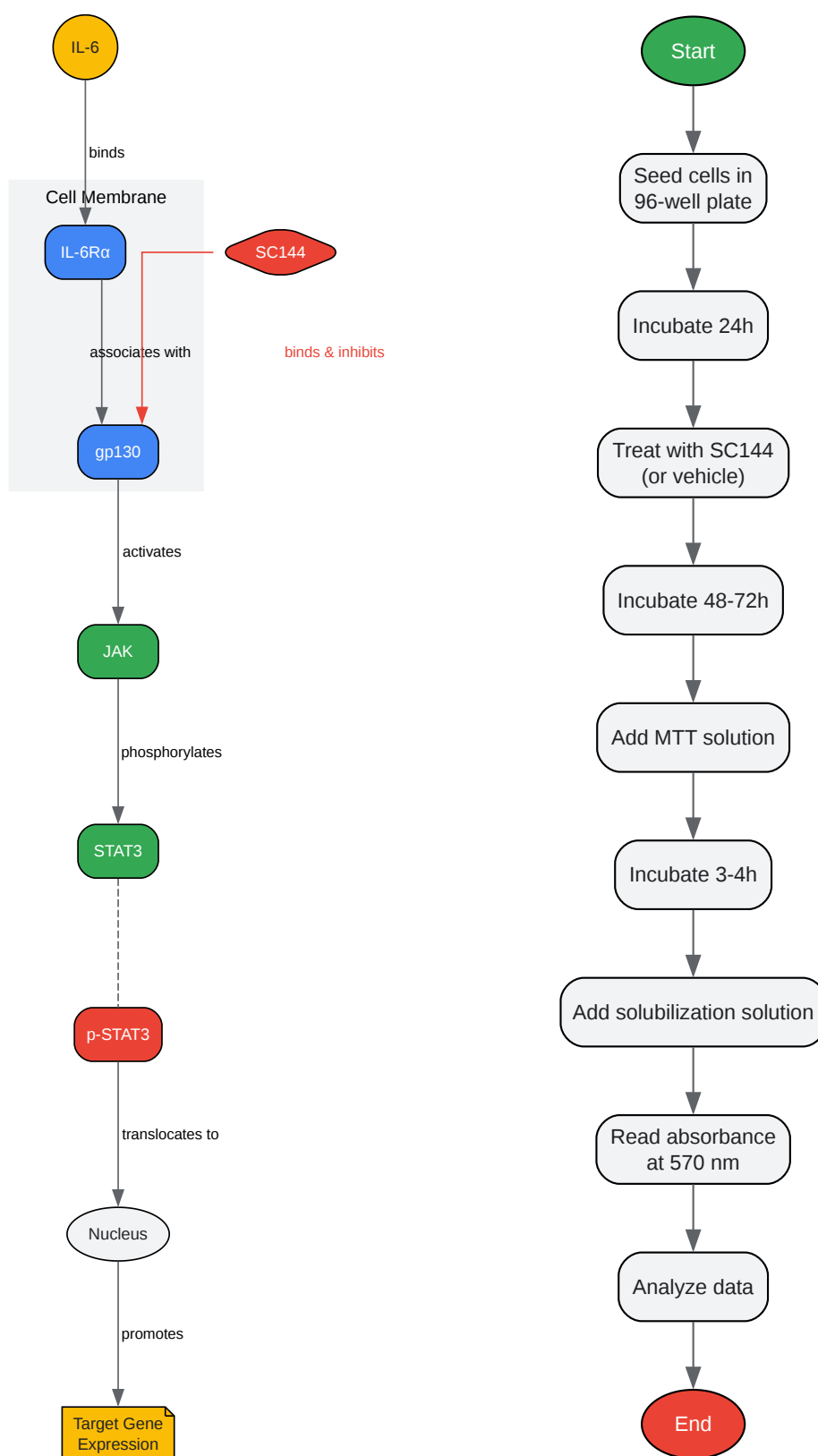
For Researchers, Scientists, and Drug Development Professionals

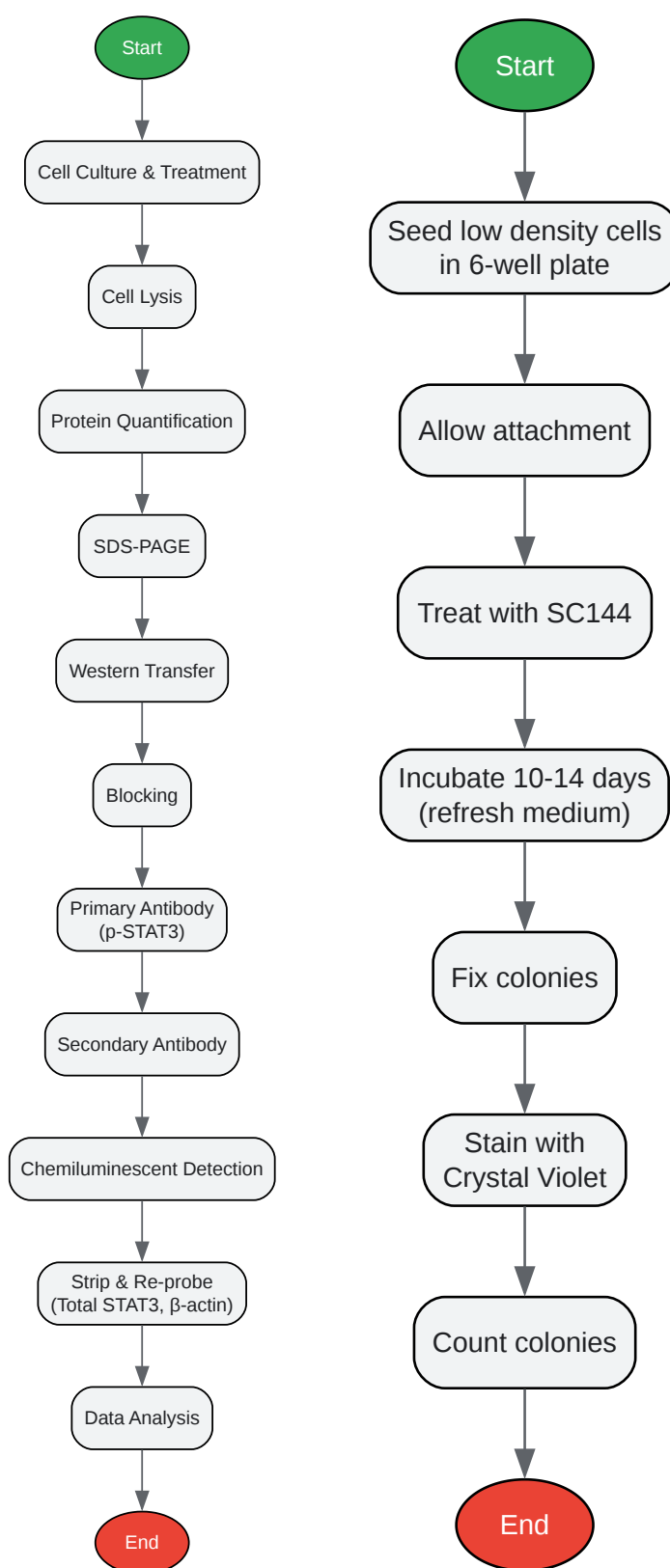
## Introduction

**SC144** is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a common signal transducer for the interleukin-6 (IL-6) family of cytokines. By binding to gp130, **SC144** induces its phosphorylation at Serine 782 and subsequent deglycosylation, which ultimately abrogates the downstream activation of the STAT3 signaling pathway.<sup>[1][2]</sup> This inhibition of gp130-mediated signal transduction makes **SC144** a valuable tool for studying the roles of this pathway in various physiological and pathological processes, particularly in oncology. These application notes provide detailed protocols for utilizing **SC144** to investigate gp130 signaling in cancer research.

## Mechanism of Action

**SC144** exerts its inhibitory effects on gp130 signaling through a multi-step process. It directly binds to gp130, leading to a conformational change that induces phosphorylation at Serine 782 and deglycosylation of the receptor.<sup>[1][2]</sup> This altered state of gp130 prevents the recruitment and phosphorylation of Janus kinases (JAKs), which in turn blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).<sup>[1]</sup> Consequently, the nuclear translocation of phosphorylated STAT3 is inhibited, preventing the transcription of downstream target genes involved in cell proliferation, survival, and angiogenesis.<sup>[1]</sup>





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## References

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